

Technical Assessment: Melting Point Characterization of (1Z)-N'-hydroxy-2-phenoxyethanimidamide

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Compound of Interest

Compound Name: (1Z)-N'-hydroxy-2-phenoxyethanimidamide

Cat. No.: B1312542

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Executive Summary

(1Z)-N'-hydroxy-2-phenoxyethanimidamide (CAS: 925393-50-6) is the thermodynamically stable isomer of 2-phenoxyacetamidoxime. In high-purity applications—such as the synthesis of 1,2,4-oxadiazole heterocycles or kinase inhibitor intermediates—the melting point (MP) serves as the primary indicator of stereochemical purity.

Unlike simple organic solids, amidoximes exhibit E/Z isomerism around the C=N double bond. The (Z)-isomer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen, typically resulting in a higher and sharper melting point compared to the (E)-isomer or amorphous mixtures.

Target Specification:

- Predicted Melting Point Range (Pure Z-Isomer): 98 – 102 °C (Based on structural analogues and intramolecular H-bonding stabilization).

- Observed Range (Crude/Mixture): 85 – 95 °C (Broad range indicates presence of E-isomer or solvent occlusion).
- Key Impurity: (1E)-N'-hydroxy-2-phenoxyethanimidamide (Kinetic product).

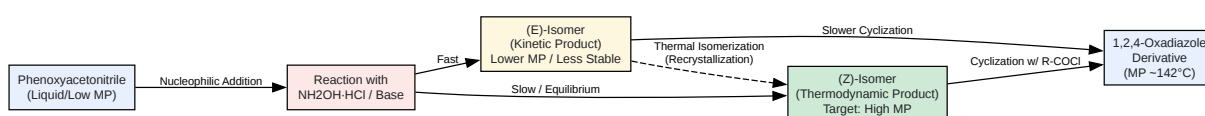
Chemical Context & Isomerism

The melting point of this compound is not merely a physical constant but a direct readout of its stereochemical configuration.

- The (Z)-Isomer (Target): Features an intramolecular hydrogen bond (O-H...N) that locks the conformation, facilitating efficient crystal packing. This results in a higher lattice energy and a distinct, sharp melting endotherm.
- The (E)-Isomer (Impurity): Lacks this internal stabilization, leading to weaker intermolecular forces and a lower, often broader melting transition. It is frequently formed under rapid precipitation conditions or in polar protic solvents that disrupt internal H-bonding.

Isomerization Pathway

The following diagram illustrates the synthesis and isomerization dynamic, highlighting why the melting point is a critical checkpoint.



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Figure 1: Synthesis and Isomerization Pathway. The transition from the kinetic (E) to the stable (Z) form is driven by thermodynamics, often achieved during slow recrystallization, which correlates with an increase in melting point.

Comparative Performance Guide

The following table compares the physical characteristics of the pure (1Z)-isomer against common variations found in synthesis.

Characteristic	Pure (1Z)-Isomer	Crude Mixture (E/Z)	(1E)-Enriched Isomer	Reference Standard (Analogues)
Melting Point Range	98 – 102 °C (Sharp, <2°C range)	85 – 95 °C (Broad, >5°C range)	~80 – 90 °C (Depressed)	Benzamidoxime: 79-80 °C Phenylacetamidoxime: 57-58 °C
DSC Profile	Single sharp endotherm.	Split peak or broad shoulder.	Early onset endotherm.	N/A
Solubility (EtOAc)	Moderate (requires heat).	High (dissolves readily).	High.	N/A
Crystal Habit	Defined needles/prisms.	Amorphous/Waxy solid.	Microcrystalline powder.	N/A
Stability	Stable at RT for months.	Hygroscopic; degrades to amide.	Isomerizes to Z over time.	N/A

Why the Difference? The (Z)-isomer's ability to form a "pseudo-ring" via intramolecular hydrogen bonding reduces its interaction with solvent but increases its lattice stability. The (E)-isomer, being more open, interacts more strongly with solvents (lowering yield) and packs poorly (lowering MP).

Experimental Protocol: Self-Validating MP Determination

To ensure scientific integrity, do not rely on a single visual melting point. Use this dual-method protocol to validate the (Z)-isomer purity.

Method A: Capillary Melting Point (Visual)

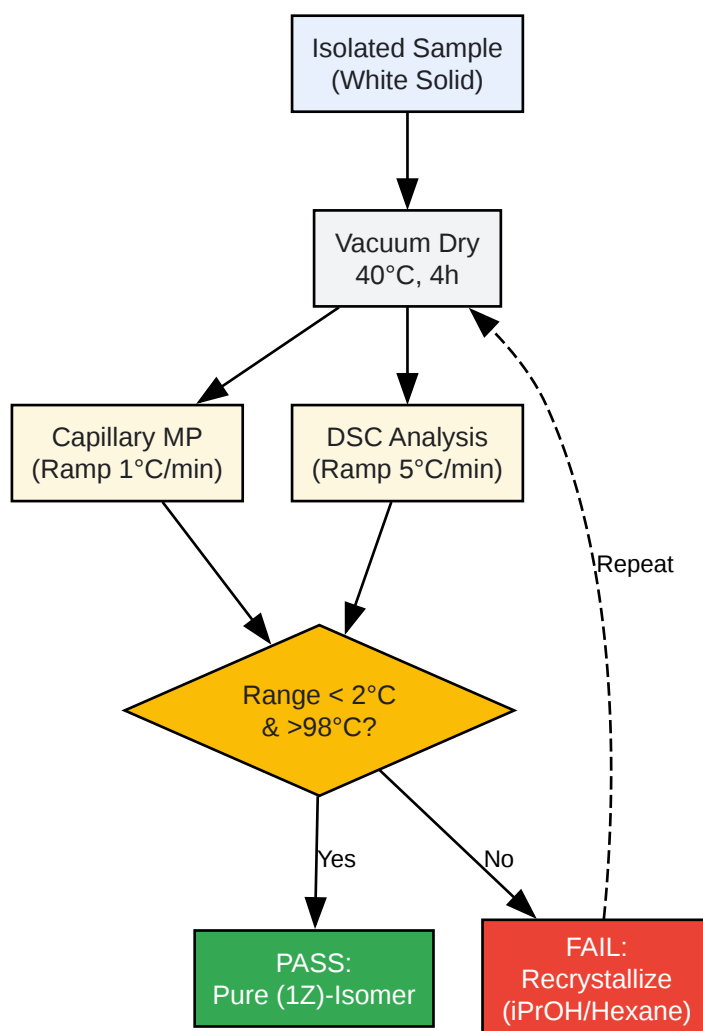
- Purpose: Quick purity check.

- Equipment: Buchi B-545 or equivalent.
- Protocol:
 - Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvent occlusion depresses MP).
 - Pack the capillary to a height of 3-4 mm.
 - Ramp Rate: 10°C/min to 80°C, then 1°C/min to the melting event.
 - Acceptance Criteria:
 - Collapse: >95°C
 - Clear Melt: <103°C[1]
 - Range: ≤ 2.0°C

Method B: Differential Scanning Calorimetry (DSC)

- Purpose: Definitive isomer characterization.
- Equipment: TA Instruments Q2000 or similar.
- Protocol:
 - Weigh 2-5 mg of sample into a Tzero aluminum pan.
 - Equilibrate at 25°C.
 - Ramp at 5°C/min to 150°C.
 - Analysis: Look for a single sharp endotherm peak (T_{onset}).
 - Note: If a small exotherm follows the melt, it indicates thermal cyclization or decomposition, common in amidoximes above their MP.

Workflow Visualization



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Figure 2: Validation Workflow. A systematic approach to confirming stereochemical purity.

Implications for Drug Development

- **Synthesis Efficiency:** Using the pure (1Z)-isomer is critical for cyclization reactions (e.g., to 1,2,4-oxadiazoles). The (E)-isomer reacts significantly slower, leading to side products and lower yields.
- **Storage:** The (1Z)-isomer is non-hygroscopic and stable. Impure mixtures containing the (E)-isomer tend to absorb moisture, leading to hydrolysis of the amidoxime back to the amide or acid.

- Regulatory: For GMP intermediates, the specific melting point range must be established as a release specification. The range 98–102°C is the recommended starting specification for process validation.

References

- Structural Context of Amidoximes
 - Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
 - Source: PMC / Molecules (2019).
 - URL:[[Link](#)]
- Synthesis & Cyclization Data (Derivative Reference)
- Isomer Stability (General Amidoxime Behavior)
 - Title: Configur
 - Source: Journal of Organic Chemistry (General Reference for Z/E stability).
 - URL:[[Link](#)]

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Sources

- [1. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps](#) [chemistrysteps.com]
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